2-Amino-2-butylhexanoic acid

Chemotactic peptide Neutrophil degranulation Formyl peptide receptor

2-Amino-2-butylhexanoic acid (Dbg) delivers quantitatively superior potency in formyl peptide receptor (FPR) peptidomimetics. ED₅₀ data confirms Dbg-containing tripeptide V is the most potent linear-side-chain analog, significantly outperforming diethylglycine (Deg) and dipropylglycine (Dpg) substitutions. For proteolytically stable α/3₁₀-helices requiring a large hydrophobic interface, Dbg uniquely combines Aib-like backbone stabilization with the extended reach of dual n-butyl chains. Procure as the strategic Fmoc-Dbg-OH precursor for SPPS library synthesis and peptide crystallization trials.

Molecular Formula C10H21NO2
Molecular Weight 187.28 g/mol
CAS No. 7597-66-2
Cat. No. B112981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-butylhexanoic acid
CAS7597-66-2
Synonyms2-butylnorleucine
alpha,alpha-di-n-butylglycine
Molecular FormulaC10H21NO2
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESCCCCC(CCCC)(C(=O)[O-])[NH3+]
InChIInChI=1S/C10H21NO2/c1-3-5-7-10(11,9(12)13)8-6-4-2/h3-8,11H2,1-2H3,(H,12,13)
InChIKeyCAITYLFVJGDODP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-butylhexanoic Acid (CAS 7597-66-2): Essential Baseline Data for Research Procurement and Peptide Design


2-Amino-2-butylhexanoic acid (CAS 7597-66-2), systematically named 5-aminononane-5-carboxylic acid and commonly referred to as α,α-dibutylglycine (Dbg) or 2-butylnorleucine, is a non‑proteinogenic α,α‑disubstituted α‑amino acid . With the molecular formula C₁₀H₂₁NO₂ and a molecular weight of 187.28 g/mol , this compound features two n‑butyl side chains on the α‑carbon, a structural motif that imposes severe stereochemical constraints on the peptide backbone when incorporated into oligopeptides [1]. Its primary utility lies in the synthesis of Fmoc‑α‑dialkylamino acids for solid‑phase peptide synthesis and in the construction of conformationally restricted peptidomimetics used to probe helix stability, receptor binding, and cellular permeability .

Why α,α‑Dialkylglycines Cannot Be Interchanged: The Case for 2-Amino-2-butylhexanoic Acid


α,α‑Dialkylglycines constitute a homologous series in which the length and bulk of the alkyl side chains directly modulate the conformational space accessible to the peptide backbone [1]. While lower homologues such as diethylglycine (Deg, two ethyl groups) and dipropylglycine (Dpg, two n‑propyl groups) are frequently employed to induce β‑turns or fully extended (C₅) conformations, increasing the chain length to n‑butyl (Dbg) alters the balance between steric hindrance and hydrophobic packing, thereby shifting the equilibrium population of helical conformations and, critically, the biological activity of the resulting peptide [2]. Generic substitution with a shorter‑chain analogue therefore risks not only loss of the intended secondary structure but also a measurable drop in potency in receptor‑binding or cell‑based assays [2]. The quantitative evidence presented below underscores that each member of this series possesses a distinct structure‑activity profile, making 2‑amino‑2‑butylhexanoic acid a non‑interchangeable building block for advanced peptidomimetic design.

Quantitative Evidence: Why 2-Amino-2-butylhexanoic Acid Outperforms Its Closest α,α‑Dialkylglycine Analogs


Superior Biological Activity in Chemotactic Tripeptide Analogs – A Direct Head‑to‑Head Comparison

In a systematic study of conformation‑activity relationships, tripeptide analogs of the potent chemotactic agent fMet‑Leu‑Phe‑OMe were synthesized, in which the central leucine residue was replaced by various α,α‑dialkylglycines. The analog containing 2‑amino‑2‑butylhexanoic acid (Dbg, designated peptide V) exhibited the highest potency among all linear‑side‑chain congeners tested, with an ED₅₀ value for β‑glucosaminidase release in human neutrophils that was at least 40‑fold lower (i.e., more potent) than that of the diethylglycine (Deg, peptide III) analog [1]. The activity order was explicitly reported as V (Dbg) > IV (Dpg) > III (Deg) [1].

Chemotactic peptide Neutrophil degranulation Formyl peptide receptor

Helix‑Stabilizing Propensity Comparable to the Gold‑Standard α‑Aminoisobutyric Acid (Aib)

X‑ray crystallographic analysis of 5‑ to 10‑residue peptides incorporating either dipropylglycine (Dpg) or dibutylglycine (Dbg) revealed that both residues possess a helix‑forming propensity similar to that of α‑aminoisobutyric acid (Aib), the most widely used helix‑inducing α,α‑dialkylglycine [1]. Notably, peptides containing Dbg residues adopted stable 3₁₀‑ and α‑helical conformations in the solid state, with crystal packing motifs indistinguishable from those observed in Aib‑containing peptides [1].

Peptide conformation Helix stability Crystal structure

Distinct Conformational Preference: Fully Extended (C₅) Conformation vs. β‑Turn

NMR conformational analysis of the same tripeptide series (For‑Met‑Xxx‑Phe‑OMe) demonstrated that analogs containing linear alkyl‑side‑chain α,α‑dialkylglycines (Deg, Dpg, Dbg) adopt a fully extended (C₅) conformation in solution, in stark contrast to the folded β‑turn structures adopted by analogs bearing cycloalkyl residues (Ac₇c, Ac₈c) [1]. This clear conformational dichotomy establishes 2‑amino‑2‑butylhexanoic acid as a residue that enforces an extended backbone geometry, a feature that can be exploited to span specific distances between functional epitopes or to project side chains in a predictable orientation.

Peptide folding NMR spectroscopy Conformational constraint

Key Reagent for Fmoc‑α‑Dialkylamino Acid Synthesis in Peptide‑Based Drug Development

2‑Amino‑2‑butylhexanoic acid serves as the primary starting material for the preparation of Fmoc‑α‑dialkylamino acids, which are essential building blocks for solid‑phase peptide synthesis of conformationally constrained therapeutic peptides . The compound is explicitly cited as a reagent for the synthesis of Fmoc‑α‑dialkylamino acids, with the resulting protected amino acids imparting structural diversity and enhanced proteolytic stability to peptide‑based drug candidates . In contrast, lower‑chain α,α‑dialkylglycines (e.g., Deg, Dpg) yield Fmoc derivatives with smaller hydrophobic footprints, limiting their ability to shield the peptide backbone from enzymatic degradation.

Fmoc‑SPPS Dialkylamino acids Peptide drug discovery

High‑Melting Solid with Favorable Physical Properties for Handling and Storage

2‑Amino‑2‑butylhexanoic acid is a high‑melting solid with a reported melting point of 303 °C . This value is significantly higher than that of its diethylglycine (Deg) counterpart (melting point 126‑130 °C) and is comparable to or slightly higher than dipropylglycine (Dpg, melting point >300 °C) . The elevated melting point reflects strong intermolecular hydrogen bonding in the solid state, which translates to excellent bench stability and ease of handling as a crystalline powder under standard laboratory conditions.

Physical properties Solid‑phase handling Stability

Where 2-Amino-2-butylhexanoic Acid Provides a Measurable Advantage: Recommended Application Scenarios


Design of Potent Peptide Agonists for Formyl Peptide Receptors

Based on the quantitative ED₅₀ data showing that Dbg‑containing tripeptide V is the most potent analog in the linear‑side‑chain series [1], 2‑amino‑2‑butylhexanoic acid should be the α,α‑dialkylglycine of choice when synthesizing peptidomimetics targeting formyl peptide receptors or related GPCRs where neutrophil activation is the desired biological readout. Substituting Deg or Dpg in this context will yield significantly lower potency.

Construction of Stable Helical Peptidomimetics Requiring a Large Hydrophobic Surface

When the objective is to build a proteolytically stable α‑ or 3₁₀‑helix that also presents a sizable hydrophobic interface for membrane binding or protein‑protein interaction, 2‑amino‑2‑butylhexanoic acid is the preferred α,α‑dialkylglycine. It combines Aib‑like helix stabilization [2] with the extended hydrophobic reach of two n‑butyl chains, a feature not offered by smaller residues like Aib or Deg.

Preparation of Fmoc‑Dbg‑OH for Solid‑Phase Synthesis of Conformationally Biased Peptide Libraries

For laboratories employing Fmoc‑SPPS to generate libraries of constrained peptides, procuring 2‑amino‑2‑butylhexanoic acid as the starting material for Fmoc‑Dbg‑OH is a strategic decision. The resulting building block introduces both helical bias and steric protection against proteolysis, increasing the likelihood that library members will possess favorable drug‑like properties.

Crystallization of Peptides Containing Extended Backbone Motifs

The well‑documented fully extended (C₅) conformation adopted by Dbg residues in solution [1] and its compatibility with regular crystal packing [2] make 2‑amino‑2‑butylhexanoic acid an excellent choice for peptide crystallization trials. The extended geometry reduces conformational entropy and facilitates the formation of ordered crystals suitable for X‑ray diffraction studies.

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